2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylethanamine
Description
The compound 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylethanamine (hereafter referred to as the target compound) is a boronic ester-functionalized aromatic amine. Its structure features:
- A phenoxy core substituted with a fluorine atom at the ortho-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para-position.
- An N,N-dimethylethanamine side chain, providing tertiary amine functionality.
The molecular formula is C₁₆H₂₄BFNO₃, with an approximate molecular weight of 307.2 g/mol (calculated from constituent atomic masses). The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic organic chemistry and drug discovery . The fluorine atom enhances metabolic stability and modulates electronic properties, while the tertiary amine may improve solubility and bioavailability .
Properties
IUPAC Name |
2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO3/c1-15(2)16(3,4)22-17(21-15)12-7-8-14(13(18)11-12)20-10-9-19(5)6/h7-8,11H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOCEQMMQFAXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCN(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BFNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Fluoro-4-Hydroxyphenylboronic Acid Pinacol Ester
Objective : Synthesize the boronate ester precursor from 2-fluorophenol.
Procedure :
-
Reagents :
-
2-Fluorophenol (substrate).
-
Pinacolborane (boron source).
-
Magnesium sulfate (dehydrating agent).
-
Dichloromethane (solvent).
-
-
Conditions :
Yield : ~85–90% (based on analogous reactions).
Rationale :
Magnesium sulfate facilitates dehydration, driving the esterification of phenol with pinacolborane. This method minimizes side reactions and ensures high purity.
Conversion to Phenoxy-N,N-Dimethylethanamine
Objective : Replace the hydroxyl group with the ether-linked dimethylamine.
Method A: Tosylate Intermediate Route
-
Step 1: Tosylation
-
Step 2: Nucleophilic Substitution
Yield : 70–75% (estimated from analogous reactions).
Data Table : Tosylate Formation and Substitution
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Tosylation | TsCl, pyridine, RT | 95% | Exothermic; pyridine neutralizes HCl |
| Substitution | N,N-Dimethyl ethylamine, K₂CO₃, DMF, 80°C | 70% | Solvent polarity critical for SN2 |
Method B: Mitsunobu Coupling
Advantages : Direct ether formation without tosylation.
-
Reagents :
-
2-Fluoro-4-(boronate ester)phenol.
-
N,N-Dimethyl ethylamine.
-
Triphenylphosphine (PPh₃).
-
Diethyl azodicarboxylate (DEAD).
-
-
Conditions :
Yield : 65–70% (estimated from analogous Mitsunobu reactions).
Mechanistic Insight :
DEAD and PPh₃ generate a phosphonium intermediate, enabling oxygen-to-nitrogen transfer.
Alternative Routes: Palladium-Catalyzed Coupling
Objective : Explore cross-coupling for scalability.
Procedure :
-
Reagents :
-
2-Fluoro-4-iodophenol (hypothetical intermediate).
-
Pinacolborane.
-
Pd(PPh₃)₄ catalyst.
-
K₂CO₃ base.
-
-
Conditions :
Limitations :
-
Requires halogenation of the phenol, which may reduce yields.
-
Boronate ester stability under coupling conditions must be validated.
Key Challenges and Mitigation Strategies
Boronate Ester Stability
Issue : Sensitivity to moisture and acidic conditions.
Solution :
Regioselectivity in Fluorophenol Synthesis
Issue : Competing fluorination at unintended positions.
Solution :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (Est.) |
|---|---|---|---|
| Tosylate Route | High purity, established protocols | Multiple steps, toxic reagents | 70–75% |
| Mitsunobu | Single-step, mild conditions | Costly reagents (DEAD, PPh₃) | 65–70% |
| Pd-Catalyzed | Scalability, diverse applications | Complex catalyst systems | 50–60% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: : The boronic ester group can be reduced to form boronic acid.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Fluorinated derivatives of the compound.
Reduction: : Boronic acid derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylethanamine exhibit promising anticancer properties. For instance, derivatives of phenoxyacetamides have shown activity against various cancer cell lines. The incorporation of fluorine and dioxaborolane moieties enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as anticancer agents .
Antimicrobial Properties
Studies have demonstrated that related compounds possess significant antimicrobial activity. The presence of the dioxaborolane group is believed to contribute to the mechanism of action against bacterial strains. The exploration of structure-activity relationships (SAR) has led to the identification of potent derivatives that can serve as lead compounds for drug development against resistant pathogens .
Material Science
Polymer Chemistry
The dioxaborolane moiety is utilized in the synthesis of polymeric materials with tailored properties. Its ability to form cross-links in polymer matrices enhances mechanical strength and thermal stability. Research has focused on incorporating this compound into biodegradable polymers, which could lead to environmentally friendly materials with applications in packaging and biomedical devices .
Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated. The integration of such compounds can improve the efficiency and stability of electronic devices .
Environmental Applications
Water Treatment
Compounds containing dioxaborolane structures have shown potential in environmental remediation processes. They can be utilized in the removal of heavy metals from wastewater through complexation reactions. This application is particularly relevant given the increasing need for sustainable methods to address water pollution issues .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: : The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with various biological molecules.
Pathways: : It can modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity in Cross-Coupling Reactions
The target compound’s dioxaborolane group facilitates Suzuki-Miyaura coupling, a key reaction for forming carbon-carbon bonds . Compared to analogues:
Solubility and Bioavailability
- Tertiary amine (target compound): The N,N-dimethylethanamine side chain enhances water solubility via protonation at physiological pH, advantageous for drug delivery .
- N-Methylpropan-2-amine analogue (Entry 2): Bulkier isopropyl group reduces solubility but may improve membrane permeability .
- Benzylamine analogue (Entry 4): Reduced polarity due to the benzyl group could hinder aqueous solubility .
Metabolic Stability
- Fluorine substitution : Present in the target compound and Entry 5, fluorine blocks cytochrome P450-mediated oxidation, extending half-life .
Biological Activity
The compound 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylethanamine is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 458532-86-0 |
| Molecular Formula | C13H18BFO3 |
| Molecular Weight | 247.09 g/mol |
| Appearance | Yellow solid |
| Purity | >95% |
Research indicates that this compound exhibits several biological activities, primarily through modulation of signaling pathways. Notably, it has been shown to inhibit LPS-induced TNFα release in microglial cells and cytokine release in human monocytes. These effects suggest a role in neuroinflammation and immune modulation.
Case Studies
-
Neuroprotective Effects
- In a study examining neuroprotective properties, the compound demonstrated significant inhibition of neurotoxic effects induced by MPTP in dopaminergic neurons. This was linked to the activation of neurotrophic signaling pathways, including Akt and ERK pathways, which are crucial for neuronal survival and function .
- Cytokine Modulation
In Vitro Studies
In vitro studies have shown that the compound can modulate various cellular responses:
- Microglial Activation: The compound inhibited the release of pro-inflammatory cytokines in activated microglial cells, indicating its potential as an anti-inflammatory agent .
- Cell Survival: It was found to enhance cell survival in models of oxidative stress, further supporting its neuroprotective capabilities .
Summary of Key Research
Recent studies have focused on the compound's ability to interact with specific molecular targets within cells:
- Phosphatidylinositol 3-Kinase (PI3K) Pathway:
- c-Jun N-terminal Kinase (JNK) Pathway:
Comparative Biological Activity
A comparative analysis of similar compounds reveals that while many exhibit some level of anti-inflammatory activity, the specific structural features of this compound may confer unique advantages in terms of potency and selectivity.
Q & A
Q. What are the potential pharmacological applications of this compound in drug discovery?
- Boronate esters are used in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. The dimethylamino group enhances blood-brain barrier permeability, making it relevant for CNS-targeted therapies. Evaluate cytotoxicity and metabolic stability in vitro .
Methodological Tables
Q. Table 1. Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | Pd(PPh₃)₄ (2 mol%) | 60–75% |
| Base | K₂CO₃ | Higher solubility |
| Solvent | 1,4-dioxane/H₂O (4:1) | Prevents hydrolysis |
| Temperature | 90°C, 24 h | Completes reaction |
Q. Table 2. Fluorescence Intensity Under Varied pH
| pH | Relative Intensity (a.u.) | Stability (24 h) |
|---|---|---|
| 3 | 45 | Unstable |
| 5 | 100 | Stable |
| 7 | 72 | Gradual decay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
